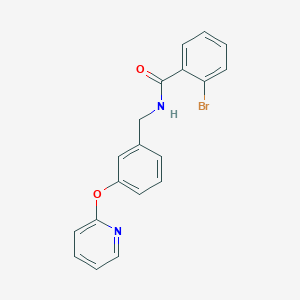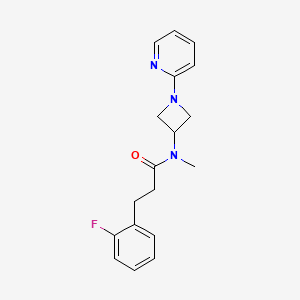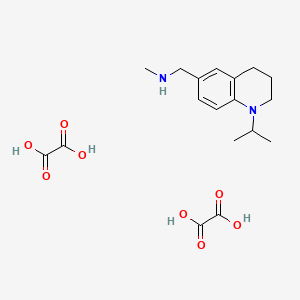
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate is a useful research compound. Its molecular formula is C18H26N2O8 and its molecular weight is 398.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related tetrahydroisoquinoline compounds has highlighted their synthesis, chemical properties, and potential applications in medicinal chemistry. An improved synthesis method for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been developed, showcasing their actions at adrenoceptors both in vivo and in vitro, indicating weak partial agonist activity at beta adrenoceptors. This synthesis approach and the compounds' biological activities suggest potential applications in drug development and therapeutic interventions (Beaumont, Waigh, Sunbhanich, & Nott, 1983).
Neuroprotective Effects
Several studies have focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect dopaminergic neurons against dysfunction, such as that seen in Parkinson's disease. This neuroprotective action is effective against various dopaminergic neurotoxins, indicating the potential of these compounds as lead compounds for developing new treatments for neurodegenerative diseases (Kotake et al., 2005).
Propiedades
IUPAC Name |
N-methyl-1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2C2H2O4/c1-11(2)16-8-4-5-13-9-12(10-15-3)6-7-14(13)16;2*3-1(4)2(5)6/h6-7,9,11,15H,4-5,8,10H2,1-3H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDPABRIQXMLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)
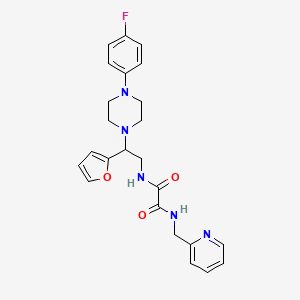


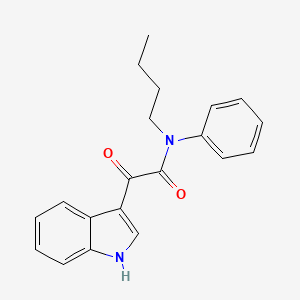
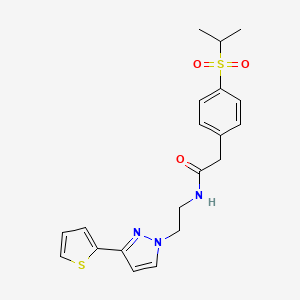
![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2863887.png)
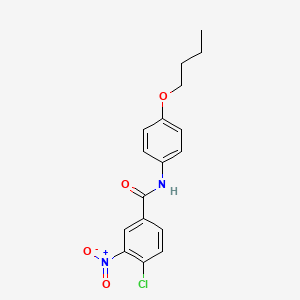
![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)
